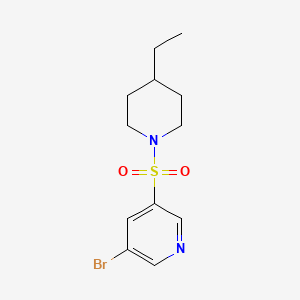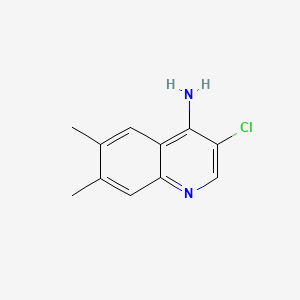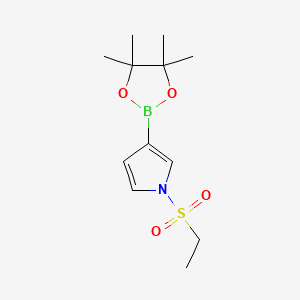
1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ESDMP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a sulfur atom, an oxygen atom, and a nitrogen atom in its ring structure. ESDMP is an important research tool for studying the structure and function of proteins, enzymes, and other macromolecules. It acts as a molecular probe to investigate the molecular mechanisms of various biochemical and physiological processes.
科学的研究の応用
Photocatalysis
In the field of photocatalysis , such compounds can be used for metal-free photocatalytic aerobic oxidation . They are involved in visible-light driven cross-coupling reactions and the synthesis of organic compounds using oxygen in air as a green oxidant . The catalysts can be easily recovered and reused, demonstrating good recyclability .
Molecular Electronics
For molecular electronics , these compounds may be used to measure single-molecule conductance . They can bind to gold electrodes forming molecular junctions, which is crucial for developing electronic devices at the molecular level .
Biosensing
In biosensing applications , boron-containing compounds are used to enhance the electrochemiluminescence of microcrystals. This is particularly useful for the detection of biological molecules, such as dopamine, with high sensitivity and a favorable linear response range .
Heterogeneous Photocatalysis
These compounds can be used in heterogeneous photocatalysis for organic transformations. They are involved in visible-light driven cross-coupling reactions and the synthesis of benzothiazoles using oxygen in air as a green oxidant. The catalysts can be recovered and reused, demonstrating good recyclability .
Porphyrin Derivative Synthesis
They may also be used in the synthesis of novel porphyrin derivatives. These derivatives can enhance photocatalytic performance when self-assembled into monomers. The photocatalytic performance of these self-assemblies is stronger than their monomers, and they exhibit good photocatalytic stability .
Photochromic and Fluorescence Properties
In another application, different polymorphs of related compounds exhibit distinct photochromic and fluorescence properties. This is significant for developing materials with specific optical characteristics .
特性
IUPAC Name |
1-ethylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO4S/c1-6-19(15,16)14-8-7-10(9-14)13-17-11(2,3)12(4,5)18-13/h7-9H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFWZDZTMHOMRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)
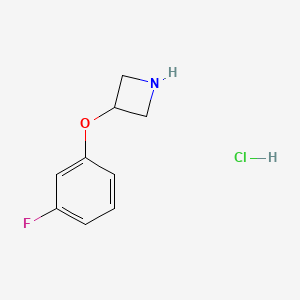
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)
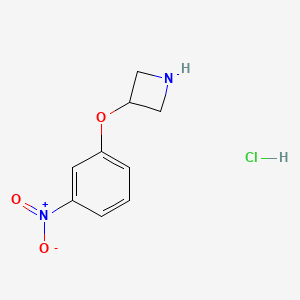
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)
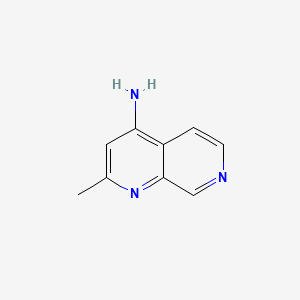
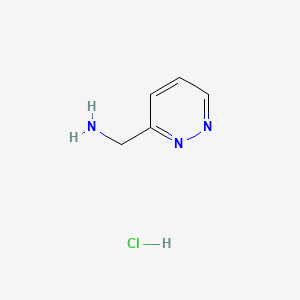
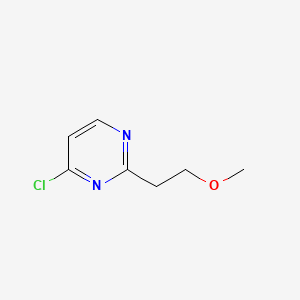

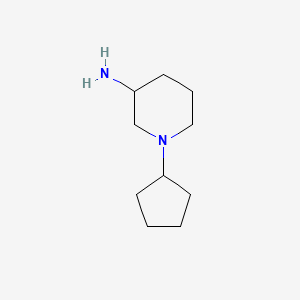
![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)
